molecular formula C19H23ClN2O B4163140 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride

1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride

Cat. No. B4163140
M. Wt: 330.8 g/mol
InChI Key: NJSSANXMHGRFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is also known as SB-216763 and is a potent inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.

Scientific Research Applications

1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and diabetes. This compound has been shown to inhibit GSK-3, which is involved in the regulation of several signaling pathways that are dysregulated in these diseases. Moreover, 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has been shown to have anti-inflammatory and antioxidant properties, which further support its potential therapeutic applications.

Mechanism of Action

1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride is a selective inhibitor of GSK-3. GSK-3 is a serine/threonine kinase that is involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. GSK-3 is also a key regulator of the Wnt signaling pathway, which is involved in embryonic development and tissue homeostasis. Inhibition of GSK-3 by 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride leads to the activation of the Wnt signaling pathway, which has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits GSK-3 activity in a dose-dependent manner. Moreover, 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. In vivo studies have demonstrated that this compound has neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has several advantages for lab experiments. This compound is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. Moreover, 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride has been extensively studied in vitro and in vivo, which provides a wealth of information on its potential applications and mechanisms of action. However, there are also some limitations to using 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride in lab experiments. This compound has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. Moreover, the optimal dosing and administration of this compound may vary depending on the specific experimental design.

Future Directions

There are several future directions for the study of 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride. One potential direction is the development of more potent and selective GSK-3 inhibitors based on the structure of 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and diabetes. Moreover, further studies are needed to elucidate the mechanisms of action and potential off-target effects of 1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride.

properties

IUPAC Name

1-[2-(2-butan-2-ylphenoxy)ethyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c1-3-15(2)16-8-4-7-11-19(16)22-13-12-21-14-20-17-9-5-6-10-18(17)21;/h4-11,14-15H,3,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSSANXMHGRFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCN2C=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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